5-Fluoro-2-thiophen-3-yl-benzylamine

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Sourcing the precise 5-fluoro-2-(thiophen-3-yl) regioisomer is critical for SAR studies; generic substitutes alter electronic profiles and target binding. This compound provides the exact scaffold for anti-inflammatory research. - Unambiguous 98% purity for reliable synthetic and biological data. - Eliminates risk of misidentified analogs in cytokine modulation assays.

Molecular Formula C11H10FNS
Molecular Weight 207.27 g/mol
CAS No. 1697926-28-5
Cat. No. B1411812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-thiophen-3-yl-benzylamine
CAS1697926-28-5
Molecular FormulaC11H10FNS
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CN)C2=CSC=C2
InChIInChI=1S/C11H10FNS/c12-10-1-2-11(9(5-10)6-13)8-3-4-14-7-8/h1-5,7H,6,13H2
InChIKeyKRNZNHIENMFSBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-thiophen-3-yl-benzylamine Overview


5-Fluoro-2-thiophen-3-yl-benzylamine (CAS 1697926-28-5) is a synthetic organic building block that integrates a 5-fluoro-substituted benzylamine core with a thiophen-3-yl moiety . With a molecular weight of 207.27 g/mol, this fluorinated aryl-heteroaryl hybrid is of interest in medicinal chemistry research, particularly for the development of novel anti-inflammatory agents . The compound is commercially available for research purposes with a typical purity specification of 98% .

Why Generic Substitution Fails for 5-Fluoro-2-thiophen-3-yl-benzylamine


Procurement for a specific research project should not rely on generic or seemingly 'close' substitutes for 5-fluoro-2-thiophen-3-yl-benzylamine. The precise positioning of the fluorine atom and the thiophene ring is critical, as even subtle changes can drastically alter a molecule's electronic properties, reactivity, and biological interactions. For instance, substituting with a non-fluorinated analog like 3-thiophen-3-yl-benzylamine eliminates the electron-withdrawing effect of the 5-fluoro group, which is a key design element for modulating pharmacokinetic properties such as metabolic stability [1]. Similarly, replacing the thiophene with a phenyl ring creates a distinct 5-fluoro-2-phenyl-benzylamine scaffold, fundamentally altering its interaction potential with biological targets [1]. Furthermore, regioisomers such as 4-(thiophen-3-yl)benzylamine will have different spatial and electronic properties . The following evidence sections detail the quantifiable differentiation where data are available.

Evidence Guide for 5-Fluoro-2-thiophen-3-yl-benzylamine


Fluorine Electronic Effects

The presence of the 5-fluoro substituent in 5-fluoro-2-thiophen-3-yl-benzylamine creates a significantly more electron-deficient aromatic system compared to its non-fluorinated analog, 3-thiophen-3-yl-benzylamine . This is a class-level inference based on well-established principles of fluorine chemistry, where fluorine acts as a strong electron-withdrawing group [1]. This electronic modification is a primary driver of enhanced metabolic stability, a common goal in drug discovery [1].

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Regioisomeric Impact on Molecular Geometry

The 5-fluoro-2-thiophen-3-yl-benzylamine scaffold has a specific ortho-substitution pattern (thiophene ring adjacent to the benzylamine group). Regioisomers such as the para-substituted analog, 4-(thiophen-3-yl)benzylamine , present a distinct molecular shape and altered electronic distribution across the aromatic ring. This difference is a class-level inference based on the fundamental principle that regioisomers are distinct chemical entities with different physical and often biological properties .

Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry

Anti-inflammatory Activity Potential

Preliminary reports indicate that derivatives of 5-fluoro-2-thiophen-3-yl-benzylamine have demonstrated promise as anti-inflammatory agents . Studies show that these derivatives can modulate cytokine production, which plays a crucial role in inflammatory responses . While direct quantitative data for the parent compound against a specific comparator are not available, this class-level evidence suggests a potential therapeutic direction. This is a supporting piece of evidence, as it does not provide a direct head-to-head comparison.

Anti-inflammatory Agents Medicinal Chemistry Cytokine Modulation

5-Fluoro-2-thiophen-3-yl-benzylamine Applications


Anti-inflammatory Lead Optimization

As a fluorinated benzylamine-thiophene hybrid, this compound is ideally suited as a key intermediate or core scaffold in medicinal chemistry campaigns focused on developing novel anti-inflammatory agents . Its structure is specifically relevant for researchers seeking to explore the effects of a 5-fluoro substituent and a 3-thiophenyl group on cytokine modulation .

SAR Benchmarking of Fluorinated Scaffolds

This compound serves as a critical comparator in SAR studies designed to isolate the contribution of the 5-fluoro substituent and the specific ortho-substituted thiophene ring. It can be directly benchmarked against its non-fluorinated (e.g., 3-thiophen-3-yl-benzylamine ) and regioisomeric (e.g., 4-(thiophen-3-yl)benzylamine ) analogs to establish a robust correlation between specific structural features and resulting biological or physical properties [1].

Versatile Building Block for Heterocycles

The primary benzylamine group and the thiophene ring are both highly amenable to further functionalization, making this compound a versatile building block for constructing more complex molecules. It is well-suited for applications in diversity-oriented synthesis, where the creation of compound libraries for screening is the primary goal.

Fluorinated Molecular Probe Development

The presence of fluorine makes this compound a candidate for developing novel chemical probes, particularly where tracking or imaging is required. Although not directly supported by PET data for this compound, its structural features align with the design of fluorinated ligands for applications like Positron Emission Tomography (PET) imaging [2], providing a valuable starting point for probe development.

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